molecular formula C8H8BrFOS B13496060 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene

5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene

Cat. No.: B13496060
M. Wt: 251.12 g/mol
InChI Key: GWTVXDQHPJRHSP-UHFFFAOYSA-N
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Description

5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is an aromatic compound with the molecular formula C8H8BrFOS. This compound is characterized by the presence of bromine, fluorine, methoxy, and methylsulfanyl groups attached to a benzene ring. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene typically involves multi-step organic reactions. One common method includes:

    Electrophilic Aromatic Substitution: Starting with a suitable benzene derivative, bromination and fluorination are carried out under controlled conditions to introduce the bromine and fluorine atoms.

    Methylsulfanylation: The methylsulfanyl group is introduced via a thiolation reaction, often using methylthiol and a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: Both nucleophilic and electrophilic substitutions can occur, given the presence of reactive halogen atoms.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone under appropriate conditions.

    Reduction: The bromine and fluorine atoms can be reduced to hydrogen under strong reducing conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide for methoxylation, and methylthiol for thiolation.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include dehalogenated benzene derivatives.

Scientific Research Applications

5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene involves its interaction with various molecular targets. The presence of electron-withdrawing and electron-donating groups on the benzene ring influences its reactivity and interaction with enzymes, receptors, and other biomolecules. The exact pathways depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-fluoro-3-iodo-2-methoxybenzene
  • 5-Bromo-1-fluoro-3-methoxy-2-(methylsulfonyl)benzene
  • 5-Bromo-1-fluoro-2-methoxy-3-(trifluoromethoxy)benzene

Uniqueness

5-Bromo-1-fluoro-2-methoxy-3-(methylsulfanyl)benzene is unique due to the combination of bromine, fluorine, methoxy, and methylsulfanyl groups, which confer distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C8H8BrFOS

Molecular Weight

251.12 g/mol

IUPAC Name

5-bromo-1-fluoro-2-methoxy-3-methylsulfanylbenzene

InChI

InChI=1S/C8H8BrFOS/c1-11-8-6(10)3-5(9)4-7(8)12-2/h3-4H,1-2H3

InChI Key

GWTVXDQHPJRHSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1SC)Br)F

Origin of Product

United States

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